molecular formula C34H38O13 B610840 Silvestrol CAS No. 697235-38-4

Silvestrol

Cat. No. B610840
CAS RN: 697235-38-4
M. Wt: 654.665
InChI Key: GVKXFVCXBFGBCD-YKBYZOLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silvestrol is a natural product from the flavagline family, with a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . It is found in the bark of trees from the genus Aglaia, especially Aglaia silvestris and Aglaia foveolata . It acts as a potent and selective inhibitor of the RNA helicase enzyme eIF4A .


Synthesis Analysis

Silvestrol has been prepared in multigram quantities through total synthesis, using previously reported methodology . The synthesis process is complex and requires advanced techniques and expertise .


Molecular Structure Analysis

Silvestrol has a unique molecular structure that includes a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . Its molecular formula is C34H38O13 .


Physical And Chemical Properties Analysis

Silvestrol has a density of 1.5±0.1 g/cm3, a boiling point of 800.8±65.0 °C at 760 mmHg, and a flash point of 252.4±27.8 °C . It has 13 H bond acceptors, 4 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Antiviral Properties Against RNA Viruses

Silvestrol has shown promise as an antiviral agent, particularly against RNA viruses. It has been highlighted for its potential in combating viruses such as coronaviruses and Ebolaviruses . The compound’s efficacy is attributed to its ability to inhibit the eukaryotic initiation factor 4A (eIF4A), which is crucial for the translation of RNA virus genomes .

Anti-Cancer Activity

The cytotoxic profile of Silvestrol has been assessed in various cancer cell lines. It exhibits selective toxicity towards cancer cells, making it a potential candidate for anti-cancer therapy. Its mechanism involves the inhibition of protein synthesis, which is vital for rapidly proliferating cancer cells .

Inhibition of Zika Virus Replication

Silvestrol has been studied for its effectiveness in inhibiting the replication of the Zika Virus (ZIKV). By targeting the cellular factor eIF4A, Silvestrol can prevent the spread of ZIKV, highlighting its potential as a therapeutic agent in the treatment of Zika virus infections .

Bioavailability and Cellular Uptake

Research has characterized the in vitro safety, bioavailability, and cellular uptake profile of Silvestrol. Despite its low membrane permeability, Silvestrol demonstrates good cellular uptake and high stability, particularly in cell lines with low expression levels of the P-glycoprotein efflux transporter .

Off-Target Effects and Safety Profile

Silvestrol has been evaluated for off-target effects and its safety profile. Studies have shown that it mediates no off-target effects via G-protein coupled receptor (GPCR) signaling pathways and has no mutagenic potential, with minor genotoxic effects at certain concentrations .

Potential as a Broad-Spectrum Antiviral Agent

Due to its high genetic barrier for resistance development, Silvestrol is considered a host-targeting agent with potential broad-spectrum antiviral activity. This makes it an attractive starting point for optimizing antiviral agents with therapeutic potential against various viral diseases .

Safety And Hazards

While handling Silvestrol, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Safety goggles with side-shields and protective gloves are recommended for eye and hand protection .

Future Directions

Silvestrol has recently gained a lot of attention due to its nanomolar cytotoxic activity against various cancers and its antiviral properties . It is being discussed as a potential starting compound for developing drug candidates and therapeutics .

properties

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXFVCXBFGBCD-QKDMMWSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028120
Record name Silvestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silvestrol

CAS RN

697235-38-4
Record name (-)-Silvestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697235-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silvestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silvestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILVESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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